2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)-
Overview
Description
2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)- is a fluorinated organic compound with the molecular formula C6F12. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the compound.
Preparation Methods
The synthesis of 2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)- typically involves the fluorination of organic precursors. One common method is the direct fluorination of 2-pentene using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out in a fluorination reactor at elevated temperatures to ensure complete fluorination .
Industrial production methods may involve the use of continuous flow reactors to achieve higher yields and better control over reaction conditions. The use of catalysts and specific reaction conditions can also enhance the efficiency of the fluorination process .
Chemical Reactions Analysis
2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3). .
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst. .
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. .
Scientific Research Applications
2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds
Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems
Medicine: Research is being conducted on the potential use of fluorinated compounds in drug development and delivery systems
Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and coatings
Mechanism of Action
The mechanism of action of 2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)- involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine atoms allows the compound to form strong interactions with other molecules, leading to changes in their chemical and physical properties. The compound can also participate in various chemical reactions, leading to the formation of new products .
Comparison with Similar Compounds
Similar compounds to 2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)- include other perfluorinated alkenes such as perfluoro-1-butene and perfluoro-1-hexene. These compounds share similar chemical properties due to the presence of multiple fluorine atoms. 2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)- is unique in its specific molecular structure, which imparts distinct reactivity and stability characteristics .
Biological Activity
2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)- (CAS Number: 2070-70-4) is a fluorinated alkene compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity based on available research findings and safety data.
- Molecular Formula : C6F12
- Molecular Weight : 300.045 g/mol
- IUPAC Name : 2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-
The structure of this compound includes multiple fluorine atoms which contribute to its stability and reactivity. The presence of trifluoromethyl groups enhances its chemical properties for various applications.
Toxicity and Safety Data
According to safety data sheets and toxicological studies:
- Acute Toxicity :
- Irritation Potential :
- Sensitization :
Environmental Impact
Research indicates that this compound exhibits significant toxicity in aquatic environments:
Organism | Endpoint | EC50/NOEC (mg/L) | Exposure Duration |
---|---|---|---|
Green Algae | EC50 | 0.035 | 72 hours |
Water Flea | EC50 | 0.014 | 48 hours |
Green Algae (Analog) | NOEC | 0.017 | 72 hours |
These findings highlight the compound's potential risk to aquatic life at low concentrations .
Case Study: Inhalation Toxicity in Mice
A study examined the effects of inhaling high concentrations of fluorinated compounds on serum enzyme activities in mice. Results indicated that exposure to concentrations of C6F12O led to alterations in liver function markers such as alanine aminotransferase and aspartate aminotransferase . This suggests potential hepatotoxicity associated with prolonged exposure.
Research on PFAS
As a member of the perfluoroalkyl substances (PFAS) family, this compound has been linked to various health impacts. Epidemiological studies have shown associations between PFAS exposure and adverse effects on immune function and reproductive health . The persistence of PFAS in the environment raises concerns about bioaccumulation in food chains.
The biological mechanisms by which this compound exerts its effects are not fully understood but may involve interactions with cellular membranes due to its lipophilic nature. The trifluoromethyl group is known to influence the reactivity of organic compounds significantly.
Regulatory Status
The regulatory status of this compound is under scrutiny due to its classification as a PFAS. The European Chemicals Agency (ECHA) has included it in their registries due to potential environmental concerns associated with fluorinated compounds .
Properties
IUPAC Name |
(Z)-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pent-2-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12/c7-1(2(8)4(10,11)12)3(9,5(13,14)15)6(16,17)18/b2-1- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPOZTRFWJZUFT-UPHRSURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)F)(C(C(F)(F)F)(C(F)(F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\C(F)(F)F)/F)(\C(C(F)(F)F)(C(F)(F)F)F)/F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880198 | |
Record name | 2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10880198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3709-70-4, 2070-70-4 | |
Record name | (2Z)-1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-2-pentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3709-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10880198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PERFLUORO-4-METHYL-2-PENTENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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